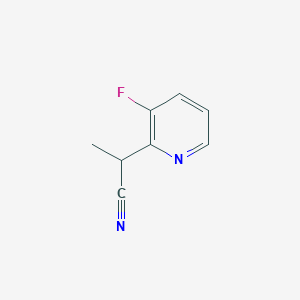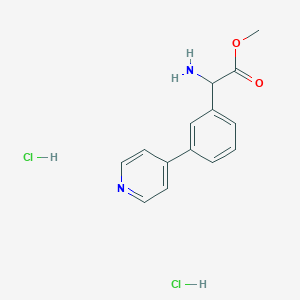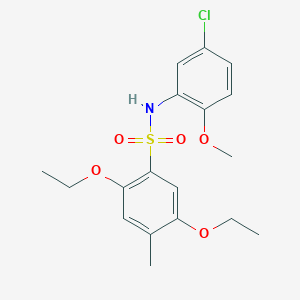
2-(3-Fluoropyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Fluoropyridin-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2172024-93-8 . It has a molecular weight of 150.16 . The IUPAC name for this compound is 2-(3-fluoropyridin-2-yl)propanenitrile . The InChI Code for this compound is 1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 .
Molecular Structure Analysis
The InChI key for “2-(3-Fluoropyridin-2-yl)propanenitrile” is XCIWDXPYSZVFQF-UHFFFAOYSA-N . This key can be used to identify the compound and its molecular structure in chemical databases.Physical And Chemical Properties Analysis
“2-(3-Fluoropyridin-2-yl)propanenitrile” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Electrophilic Fluorination Agents
2-(3-Fluoropyridin-2-yl)propanenitrile derivatives have been utilized as electrophilic fluorinating agents. These compounds are crucial in the synthesis of N-halogeno compounds and play a significant role in site-specific electrophilic fluorination, enabling the functionalization of various substrates with fluorine, a key modification in the development of pharmacologically active molecules and materials science applications (Banks et al., 1997).
Fluorophore-based Nicotinonitriles
Research has led to the development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission. Such characteristics make them suitable for applications in materials science, particularly in the development of novel fluorescent materials for sensing and imaging technologies (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Radiolabeling for PET Imaging
The compound's derivatives have been explored for the synthesis of radiolabeling agents, such as [18F]FPyKYNE, designed for the fluorine-18 labeling of macromolecules using click chemistry. This application is pivotal in positron emission tomography (PET) imaging for the non-invasive study of biological processes at the molecular level, providing valuable insights into disease mechanisms, drug targeting, and treatment efficacy (Kuhnast et al., 2008).
Electrolytes for Lithium-Ion Batteries
Compounds containing the nitrile functional group, such as 2-(3-Fluoropyridin-2-yl)propanenitrile, have been investigated as components of safe electrolytes for lithium-ion batteries. Mixtures involving these compounds can offer high safety, better wettability to separator and electrodes, and improved electrochemical performances compared to conventional electrolytes. Such advancements are critical for the development of safer and more efficient energy storage solutions (Liu et al., 2016).
Biocompatible Polymers
Additionally, derivatives of 2-(3-Fluoropyridin-2-yl)propanenitrile have been used in the synthesis of biocompatible aliphatic-terpolymers. These polymers exhibit properties suitable for three-in-one applications, including use as Fe(III) sensors, imaging agents in cell cultures, and security inks. Such multifunctionality underscores the compound's versatility in biomedical research and materials science, offering innovative solutions for diagnostics, therapeutics, and security applications (Mahapatra et al., 2020).
Safety and Hazards
The compound has been classified under the GHS07 category . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWDXPYSZVFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)
![1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2562810.png)
![2-[1-[(4-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2562811.png)
![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)


![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)
![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)